Butan-2-ylidenehydrazine

Description

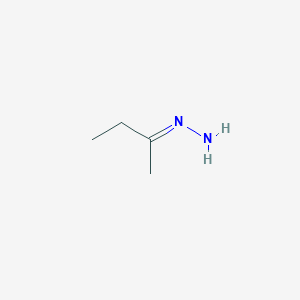

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2 |

|---|---|

Molecular Weight |

86.14 g/mol |

IUPAC Name |

(E)-butan-2-ylidenehydrazine |

InChI |

InChI=1S/C4H10N2/c1-3-4(2)6-5/h3,5H2,1-2H3/b6-4+ |

InChI Key |

VPGUBZVWMHRRSS-GQCTYLIASA-N |

Isomeric SMILES |

CC/C(=N/N)/C |

Canonical SMILES |

CCC(=NN)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes

Direct synthesis routes provide the most straightforward methods for the formation of the butan-2-ylidenehydrazine scaffold. These typically involve the direct combination of primary precursors under specific reaction conditions.

Condensation Reactions from Carbonyl Compounds and Hydrazines

The most common and fundamental method for synthesizing hydrazones, including this compound, is the condensation reaction between a carbonyl compound and a hydrazine (B178648). wikipedia.orgchemguide.co.uk This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of butan-2-one. nih.gov The reaction proceeds through an addition-elimination mechanism, forming a C=N double bond and eliminating a molecule of water. chemguide.co.uknih.gov

Typically, the reaction is carried out in a suitable solvent, such as ethanol, and is often catalyzed by the addition of a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. researchgate.net For example, the synthesis of 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine is achieved by reacting 2-nitrophenylhydrazine with butan-2-one in anhydrous ethanol. The mixture is stirred at an elevated temperature (351 K) for a period of two hours to ensure the completion of the reaction. nih.gov The resulting hydrazone can then be isolated and purified, often through recrystallization. nih.gov This general approach is a high-yield and simple method for producing a wide array of hydrazone derivatives. researchgate.net

Ruthenium(II)-Catalyzed Pathways from Secondary Alcohols

An alternative and more atom-economical approach involves the direct synthesis from secondary alcohols, such as butan-2-ol, using a Ruthenium(II) pincer complex as a catalyst. nih.govrsc.org This one-pot synthesis proceeds through an acceptorless dehydrogenative coupling of the secondary alcohol with hydrazine hydrate. nih.govelsevierpure.com The mechanism involves the O-H bond activation of the alcohol, facilitated by the ruthenium complex. rsc.org

This catalytic cycle effectively converts the alcohol into the corresponding ketone in situ, which then reacts with hydrazine to form the hydrazone. The only byproducts of this process are molecular hydrogen and water, making it an environmentally benign method. rsc.org This pathway is particularly significant as it allows for the synthesis of ketazines and related hydrazones directly from readily available alcohols, bypassing the need to pre-oxidize the alcohol to a ketone. nih.govelsevierpure.com

Advanced Synthetic Approaches

To improve reaction efficiency, yield, and control over product stereochemistry, advanced synthetic methodologies have been developed. These include the use of alternative energy sources and strategies for stereoselective synthesis.

Ultrasonic Irradiation in this compound Synthesis

The application of ultrasonic irradiation has emerged as a green and efficient technique for the synthesis of hydrazones. nih.govtandfonline.com Compared to conventional heating methods, ultrasound-assisted synthesis offers significant advantages, including dramatically reduced reaction times, increased product yields, and milder reaction conditions. nih.govresearchgate.net For instance, reactions that might take several hours to complete using traditional refluxing can often be finished in a matter of minutes under sonication. nih.govlew.ro

The enhanced reaction rates are attributed to the phenomenon of acoustic cavitation, which generates localized hot spots of intense temperature and pressure, thereby accelerating the chemical transformation. nih.gov This method is often performed in environmentally friendly solvent systems, such as water-glycerol, and can proceed efficiently without the need for a catalyst. nih.govresearchgate.net

Below is a table comparing conventional and ultrasound-assisted synthesis for a typical hydrazone formation.

| Method | Solvent System | Reaction Time | Yield (%) |

| Conventional Stirring | Water:Glycerol (6:4) | 60 min | 72% |

| Ultrasound Irradiation | Water:Glycerol (6:4) | 5 min | 94% |

This data represents a typical optimization for a hydrazone synthesis, illustrating the significant improvements offered by ultrasonic irradiation. nih.gov

Stereoselective Synthesis and Isomer Control (E/Z)

The carbon-nitrogen double bond in this compound allows for the existence of geometric isomers, designated as (E) and (Z). studymind.co.ukyoutube.com The isomers are defined by the spatial arrangement of the substituents attached to the double-bonded carbon and nitrogen atoms, based on the Cahn-Ingold-Prelog priority rules. chemguide.co.uk The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. libretexts.org

Controlling the stereochemical outcome of the synthesis is crucial, as the different isomers can have distinct physical and chemical properties. In many synthetic preparations, the (E) isomer is preferentially formed as it is often the more thermodynamically stable configuration. researchgate.netresearchgate.net The synthesis of derivatives such as (E)-2-(butan-2-ylidene)-1-(6-chlorobenzo[d]thiazol-2-yl) hydrazine specifically yields the E isomer. researchgate.net Stereoselective synthesis aims to produce a single, desired isomer with high purity. Achieving this can involve various strategies, such as using specific catalysts or reaction conditions that favor the formation of one geometric isomer over the other. nsf.gov

Precursors and Intermediate Derivatization

The synthesis of this compound fundamentally relies on two primary precursors: butan-2-one and hydrazine. wikipedia.org However, the versatility of hydrazone chemistry is greatly expanded through the derivatization of these precursors.

Substituted hydrazines are commonly employed to introduce various functional groups into the final hydrazone molecule. Reagents such as 2,4-dinitrophenylhydrazine (DNPH), thiosemicarbazide, and 2-nitrophenylhydrazine are widely used for this purpose. nih.govshu.ac.ukresearchgate.netnih.gov The reaction of these derivatized hydrazines with butan-2-one follows the same condensation pathway but results in products with tailored chemical properties. shu.ac.uk For example, DNPH is a well-established reagent for detecting and characterizing carbonyl compounds by forming stable, crystalline dinitrophenylhydrazone derivatives. researchgate.net

Similarly, while butan-2-one is the direct carbonyl precursor, related carbonyl compounds or precursors that generate the butanone structure in situ can also be used. The derivatization of these precursors allows for the synthesis of a vast library of this compound analogs, each with potentially unique characteristics and applications. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is achieved through the condensation of a hydrazine derivative with butan-2-one or a related dione. The specific structure of the final product is determined by the substituents on the precursor hydrazine.

One notable synthetic route involves the reaction of various benzohydrazides with diones to produce butan-2-ylidene benzohydrazides. For instance, a series of these compounds were synthesized using 4,4,4-trifluoro-1-phenyl-1,3-butanedione or 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione as reactants alongside benzohydrazides ijsciences.com. This reaction provides a versatile method for creating a variety of substituted derivatives.

Another specific example is the synthesis of (E)-2-(butan-2-ylidene)-1-(6-chlorobenzo[d]thiazol-2-yl) hydrazine. This compound is prepared by reacting 2-hydrazino-6-chloro-1,3-benzothiazole with butan-2-one researchgate.net. The synthesis is part of a broader scheme to produce a series of 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives researchgate.net. The precursor, 2-hydrazino-6-chloro-1,3-benzothiazole, is itself synthesized from 6-chloro-2-amino-1,3-benzothiazole researchgate.net.

The table below summarizes the synthesis of specific substituted this compound derivatives based on their precursors.

| Resulting Derivative | Hydrazine Precursor | Carbonyl Precursor |

| Butan-2-ylidene benzohydrazides | Benzohydrazides | 4,4,4-trifluoro-1-phenyl-1,3-butanedione |

| (E)-2-(butan-2-ylidene)-1-(6-chlorobenzo[d]thiazol-2-yl) hydrazine | 2-hydrazino-6-chloro-1,3-benzothiazole | Butan-2-one |

These synthetic pathways highlight the modular nature of producing substituted this compound derivatives, where the final molecular architecture is dictated by the choice of the initial hydrazine and carbonyl compounds. Characterization of these novel compounds is typically confirmed using spectral analyses such as Mass spectrometry, IR, and NMR ijsciences.com.

Generation of Related Hydrazone and Azine Intermediates

The generation of hydrazone and azine intermediates is fundamental to the chemistry of this compound. These intermediates are typically formed through the condensation reaction between a carbonyl compound, such as butan-2-one, and hydrazine or its derivatives.

Hydrazone Formation: The formation of a simple hydrazone, specifically butan-2-one hydrazone, occurs when butan-2-one reacts with hydrazine (N₂H₄) sathyabama.ac.in. This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ketone, followed by dehydration, to form the C=N double bond characteristic of a hydrazone. The reaction is a direct precursor pathway to this compound itself.

Azine Formation: Azines are compounds containing the R₂C=N-N=CR₂ functional group. They are conventionally synthesized by the condensation of hydrazine with two equivalents of a ketone or aldehyde sathyabama.ac.inerpublications.com. In the context of butan-2-one, the corresponding azine is butanone azine. This intermediate is formed when butan-2-one reacts with hydrazine, often in a 2:1 molar ratio of the ketone to hydrazine. The reaction can be seen as the further reaction of the initially formed hydrazone with a second molecule of the ketone erpublications.com.

Industrially, butanone azine is an important intermediate. The peroxide process, which utilizes a ketone, ammonia, and hydrogen peroxide, is a common industrial method for azine production sathyabama.ac.in. Butanone azine is a key intermediate in the synthesis of hydrazine hydrate; it can be hydrolyzed to yield hydrazine hydrate and regenerate butan-2-one google.com. This hydrolysis is often carried out via reactive distillation using a weakly acidic cation exchange resin as a catalyst google.com.

The table below outlines the conditions for generating butan-2-one hydrazone and butanone azine from butan-2-one.

| Intermediate | Reactants | Molar Ratio (Ketone:Hydrazine) | Key Characteristic |

| Butan-2-one hydrazone | Butan-2-one, Hydrazine | 1:1 | Precursor to azine; contains one C=N bond |

| Butanone azine | Butan-2-one, Hydrazine | 2:1 | Symmetrical molecule with a C=N-N=C linkage |

The controlled generation of these hydrazone and azine intermediates is crucial, as they serve as versatile building blocks in organic synthesis. For example, azines can act as precursors to reform hydrazones by reacting with hydrazine sathyabama.ac.in.

Reactivity and Reaction Mechanisms

Fundamental Reactivity Patterns

The hydrazone group possesses distinct electronic features that allow it to react as both a nucleophile and an electrophile and to participate in acid-base chemistry.

The hydrazone moiety contains a complex reactive profile. The nitrogen atoms, particularly the terminal NH2 group, have lone pairs of electrons, rendering them nucleophilic nih.gov. Conversely, the carbon atom of the C=N double bond is electrophilic, susceptible to attack by nucleophiles nih.gov. This duality allows hydrazones to participate in a wide array of chemical reactions. The nucleophilicity of the nitrogen atom is central to the formation of hydrazones from ketones and aldehydes, where the hydrazine (B178648) acts as the nucleophile researchgate.net. In subsequent reactions, the electrophilic carbon can be a target for further transformations. For instance, the addition of organometallic reagents or other nucleophiles can occur at this site.

The hydrogen atom on the terminal nitrogen of a hydrazone (the N-H proton) is weakly acidic and can be removed by a base scielo.br. The acidity of this proton is influenced by the molecular structure, particularly by the presence of electron-withdrawing groups that can stabilize the resulting conjugate base through conjugation scielo.br. This deprotonation is a critical step in many reactions and is readily observed by a color change in certain substituted hydrazones scielo.br.

Proton transfer is a key mechanistic step in hydrazone chemistry. The formation of hydrazones from carbonyls at neutral pH, for example, involves the transfer of a proton to the leaving hydroxyl group in the rate-limiting step nih.gov. This process can be catalyzed by intramolecular acid/base groups, which facilitate the proton transfer via cyclic transition states nih.gov.

| Property | Description | Significance |

| Nucleophilicity | The terminal nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. | Essential for the formation of hydrazones from carbonyl compounds and for further N-alkylation or N-acylation reactions. |

| Electrophilicity | The carbon atom of the C=N bond is electron-deficient and acts as an electrophilic center. | Allows for nucleophilic addition reactions at the carbon, leading to the formation of new C-C or C-heteroatom bonds. |

| Acidity | The N-H proton is acidic and can be removed by a base to form a hydrazone anion. | The stability of the resulting anion is enhanced by electron-withdrawing groups, influencing reaction pathways. scielo.br |

| Proton Transfer | The movement of a proton is a fundamental step in hydrazone formation and tautomerization. | Can be catalyzed intramolecularly, significantly accelerating reaction rates at biological pH. nih.gov |

Isomerism and Tautomerism

Butan-2-ylidenehydrazine and related structures can exist as various isomers, including different spatial arrangements (conformational isomers) and constitutional isomers that readily interconvert (tautomers).

Hydrazones can exhibit conformational isomerism due to rotation around single bonds and geometric isomerism (E/Z) around the C=N double bond. The specific conformation is often stabilized by intramolecular interactions. In the case of a closely related derivative, 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, crystallographic studies show the molecule adopts a nearly coplanar structure nih.govnih.gov. This planarity is stabilized by an intramolecular N-H···O hydrogen bond between the hydrazone N-H group and an oxygen atom of the ortho-nitro group nih.govnih.gov. This hydrogen bonding helps to lock the molecule into a specific configuration.

Table of Selected Structural Data for 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Molecular Configuration | Nearly coplanar | nih.govnih.gov |

Tautomerism is the phenomenon where isomers, known as tautomers, readily interconvert through a chemical reaction, which commonly involves the relocation of a hydrogen atom wikipedia.org.

Simple hydrazones, such as this compound, can undergo a tautomerization analogous to the keto-enol tautomerism seen in carbonyl compounds. This is known as hydrazone-enehydrazine tautomerism reddit.com. In this equilibrium, a proton moves from a carbon atom adjacent to the C=N bond to the terminal nitrogen atom, with a corresponding shift of the double bond. Generally, the hydrazone form is significantly more stable and is the predominant tautomer at equilibrium reddit.com.

For acylhydrazones, which are derivatives of hydrazones with an acyl group attached to one of the nitrogens, another type of tautomerism is possible: amido-iminol tautomerism . This involves the interconversion between the amide form (-C(=O)-NH-) and the imidic acid or iminol form (-C(OH)=N-). The ligand can coordinate to metal ions in either its neutral keto (amide) form or its deprotonated enol (iminol) form researchgate.net.

Azines are compounds containing the C=N-N=C functional group and are structurally related to hydrazones researchgate.net. In systems where both hydrazone and azine structures are possible, a dynamic equilibrium known as azine-hydrazone tautomerism can exist nih.gov. Quantum chemical analysis and experimental studies on certain guanylhydrazones have shown that they preferentially exist in the azine tautomeric state, which was found to be more stable by about 3-12 kcal/mol nih.gov. Spectroscopic studies of some 2-ketomethylquinolineazines in solution also confirmed the presence of both azine and hydrazone tautomers in equilibrium researchgate.net.

Chemical Transformations and Methodologies

This compound, as a hydrazone derivative of butan-2-one, serves as a versatile building block in a variety of chemical transformations. Its reactivity is centered around the nucleophilicity of the terminal amino group (-NH2) and the reactivity of the carbon-nitrogen double bond (C=N). These features allow it to participate in condensation, cycloaddition, and cyclization reactions to form a wide array of more complex molecules, including numerous heterocyclic systems.

The reaction between hydrazine and carbonyl compounds to form hydrazones is a reversible process. Consequently, this compound can react with other aldehydes or ketones, leading to a hydrazone-exchange reaction, also known as transimination. This equilibrium-driven process is a cornerstone of dynamic covalent chemistry. In the presence of an acid catalyst, the terminal nitrogen of a different hydrazine or hydrazide can attack the carbon of the C=N bond in this compound, or conversely, the amino group of this compound can attack a different carbonyl compound. The equilibrium can be shifted toward the desired product by using an excess of one reagent or by removing a volatile product (e.g., butan-2-one).

Furthermore, this compound can react with a second molecule of butan-2-one to form the corresponding symmetrical azine, butan-2-one azine. wikipedia.orgerpublications.com This condensation reaction involves the nucleophilic attack of the hydrazone's terminal nitrogen onto the carbonyl carbon of the second ketone molecule, followed by dehydration to yield the stable C=N-N=C linkage. wikipedia.orgsathyabama.ac.in Azines are important precursors for other chemical transformations, including criss-cross cycloadditions.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| This compound | Aldehyde/Ketone (R₂C=O) | Exchanged Hydrazone | Acid Catalyst, Equilibrium |

| This compound | Butan-2-one | Butan-2-one Azine | Acid/Base Catalyst |

This compound and its derivatives can participate in several types of cycloaddition reactions, providing pathways to complex cyclic structures.

Diels-Alder Reaction

While simple hydrazones are not typical dienes or dienophiles for the classic Diels-Alder reaction, they can be utilized in variants of this transformation. In inverse-electron-demand Diels-Alder reactions, hydrazones can act as the dienophile component. This reactivity is often achieved through the tautomerization of the hydrazone to its more electron-rich ene-hydrazine form, which can then react with an electron-poor diene like a 1,2,4,5-tetrazine. thieme-connect.comnih.gov

Additionally, ketohydrazones can be oxidized in situ to generate reactive azoalkene intermediates. These intermediates are potent dienophiles in aza-Diels-Alder reactions, reacting with olefins to produce tetrahydropyridazine derivatives. acs.org

Criss-Cross Cycloaddition

The criss-cross cycloaddition is a characteristic reaction of azines, not hydrazones directly. researchgate.netnih.gov Therefore, this compound must first be converted to butan-2-one azine via condensation with another equivalent of butan-2-one. wikipedia.org The resulting azine, which contains a 2,3-diaza-1,3-butadiene system, can then undergo a formal [2+3] or tandem nih.govrsc.org-dipolar cycloaddition with two equivalents of a dipolarophile, such as an isocyanate or an alkyne. researchgate.netsemanticscholar.org This reaction proceeds in a "criss-cross" manner across the azine backbone to construct two fused five-membered rings. semanticscholar.org

This compound is a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles.

Pyrazoles

The most common method for synthesizing pyrazoles from a hydrazine source is the Paal-Knorr synthesis, which involves the condensation of a hydrazine or hydrazone with a 1,3-dicarbonyl compound. This compound can react with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds via initial condensation or Michael addition, followed by intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring. wikipedia.org

Table 2: Pyrazole Synthesis from this compound

| Co-reactant (1,3-bielectrophile) | Conditions | Resulting Pyrazole |

| Acetylacetone (a β-diketone) | Acetic Acid, Reflux | Substituted trimethylpyrazole |

| Ethyl acetoacetate (a β-ketoester) | Acid or Base Catalyst | Substituted methylpyrazolone |

Thiazoles

The synthesis of thiazoles from this compound typically follows a two-step sequence based on the Hantzsch thiazole synthesis. researchgate.netasianpubs.org First, this compound is reacted with an isothiocyanate or thiophosgene to form the corresponding butan-2-ylidene-thiosemicarbazone or hydrazinecarbothioamide derivative. This intermediate, which contains the requisite N-C-S linkage, is then cyclized by reaction with an α-halocarbonyl compound (e.g., 2-bromoacetophenone). The reaction involves the nucleophilic attack of the sulfur atom on the α-carbon of the halo-ketone, followed by intramolecular condensation to form the 2-(2-(butan-2-ylidene)hydrazinyl)-1,3-thiazole ring system. nih.govnih.gov

Triazoles

This compound can be used to construct 1,2,4-triazole rings. A common strategy involves reacting the hydrazone with a reagent that provides a one-carbon unit. For instance, reaction with cyanogen bromide or, more recently, electrochemical cycloaddition with cyanamide, can lead to the formation of 5-amino-1,2,4-triazole derivatives. rsc.org Alternatively, acylation of this compound with acyl chlorides followed by cyclization, or reaction with isocyanates to form semicarbazones which are then cyclized, are also viable routes.

Pyrroles

Similar to pyrazole synthesis, the Paal-Knorr synthesis can be adapted to form pyrroles. This involves the reaction of this compound with a 1,4-dicarbonyl compound, such as hexane-2,5-dione. nih.govsemanticscholar.org The reaction, typically carried out under acidic conditions, involves the formation of a di-hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a hydrazine molecule to yield the N-amino-pyrrole derivative. Subsequent reductive cleavage of the N-N bond can yield the corresponding N-H pyrrole.

The formation of the hydrazone linkage is a prime example of a dynamic covalent bond, making it highly valuable in materials science and polymer chemistry. researchgate.netacs.org The reversible nature of the C=N bond in this compound under specific conditions (e.g., acid catalysis, presence of water) is exploited to create dynamic materials, often called "dynamers." nih.gov

Polyhydrazones, formed by the polycondensation of dihydrazides and dialdehydes or diketones, are a class of polymers that exhibit dynamic properties such as self-healing, adaptability, and recyclability. nih.govrsc.org The hydrazone linkages within the polymer backbone can break and reform, allowing the material to respond to external stimuli. This component exchange allows for the reshuffling of monomer units, leading to materials with tunable properties. nih.govrsc.org While this compound itself is a small molecule, it serves as a model for the functional group that enables these advanced properties in macromolecular systems. This dynamic chemistry has been applied to create a range of smart materials, including:

Self-Healing Polymers: Materials that can repair damage by reforming broken hydrazone crosslinks.

Vitrimers: A class of plastics that combine the processability of thermoplastics with the mechanical robustness of thermosets, owing to the thermally-activated exchange of hydrazone bonds. rsc.org

Dynamic Hydrogels: Water-swellable polymer networks crosslinked with reversible hydrazone bonds, used in drug delivery and tissue engineering. acs.org

Adaptive Nanomaterials: Self-assembled systems, such as nanowires and polymersomes, where the assembly and disassembly can be controlled through hydrazone exchange. rsc.orgacs.org

Table 3: Applications of Hydrazone Linkages in Materials Science

| Material Type | Key Property | Underlying Mechanism |

| Polyhydrazone "Dynamers" | Adaptability, Recyclability | Reversible component exchange |

| Vitrimers | Malleability, Reprocessability | Thermally-activated transimination |

| Self-Healing Hydrogels | Damage Repair | Reversible hydrazone crosslinks |

| Stimuli-Responsive Systems | Controlled Assembly/Disassembly | pH or chemically triggered bond cleavage/formation |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the Butan-2-ylidenehydrazine molecule, confirming its connectivity and stereochemistry.

¹H NMR Spectral Analysis for Proton Environments and Isomer Distinction

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in its structure (CH₃C(=NNH₂)CH₂CH₃).

-NH₂ Protons: The two protons of the hydrazine (B178648) moiety typically appear as a broad singlet. Its chemical shift is variable, influenced by solvent, concentration, and temperature, but is generally found in the δ 4.0–6.0 ppm range. This signal disappears upon exchange with deuterium (B1214612) oxide (D₂O).

Alkyl Protons: The protons of the butan-2-ylidene fragment give rise to three distinct signals:

A singlet for the methyl group (CH₃) directly attached to the C=N bond.

A quartet for the methylene (B1212753) group (-CH₂-) of the ethyl moiety, resulting from coupling with the adjacent methyl protons.

A triplet for the terminal methyl group (-CH₃) of the ethyl moiety, due to coupling with the adjacent methylene protons. These aliphatic protons are expected to resonate in the upfield region of the spectrum, typically between δ 1.0–2.5 ppm.

Isomer Distinction: The carbon-nitrogen double bond (C=N) in this compound allows for the existence of E and Z geometric isomers. nih.govresearchgate.net These isomers arise from the different spatial arrangements of the methyl and ethyl groups relative to the -NH₂ group.

In solution, one isomer is often thermodynamically preferred, but it is common to observe a mixture. The chemical shifts of the alkyl protons, particularly the methyl and ethyl groups attached to the C=N carbon, will differ between the E and Z forms due to the anisotropic effect of the lone pair on the imine nitrogen. najah.edu For instance, the protons of the alkyl group syn to the -NH₂ group will resonate at a different chemical shift compared to the isomer where it is anti. This can result in the appearance of two distinct sets of signals for the butan-2-ylidene moiety, with the relative integration of these sets indicating the isomeric ratio. mdpi.comacs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH ₃ (on C=N) | ~ 1.8 - 2.2 | Singlet |

| -CH ₂CH₃ | ~ 2.1 - 2.5 | Quartet |

| -CH₂CH ₃ | ~ 1.0 - 1.3 | Triplet |

| -NH ₂ | ~ 4.0 - 6.0 | Broad Singlet |

Note: Predicted values are based on typical ranges for alkyl hydrazones. The presence of E/Z isomers may result in two sets of signals for the alkyl protons.

¹³C NMR Spectroscopy for Carbon Framework Characterization

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals, one for each unique carbon atom in the molecule.

Imine Carbon (C=N): The most downfield signal corresponds to the carbon of the C=N double bond. For hydrazones, this resonance typically appears in the δ 140–160 ppm range. rsc.org This chemical shift is a key indicator of the hydrazone functionality.

Alkyl Carbons: The three sp³-hybridized carbons of the butan-2-ylidene group will appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to the C=N bond.

The observation of four distinct carbon signals confirms the asymmetric nature of the butan-2-ylidene backbone. In cases where both E and Z isomers are present in significant quantities, a doubling of the carbon signals may be observed, particularly for the carbons near the C=N bond. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =N | 140 - 160 |

| C H₃ (on C=N) | 15 - 25 |

| -C H₂CH₃ | 25 - 35 |

| -CH₂C H₃ | 10 - 15 |

Note: Predicted values based on typical ranges for alkyl hydrazones.

Advanced NMR Techniques for Structural Confirmation

HSQC/HETCOR: A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.orgcolumbia.edu This would definitively link, for example, the proton quartet to the methylene carbon and the proton triplet to its corresponding methyl carbon.

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edunih.gov This is crucial for establishing the connectivity of the molecular skeleton. Expected key correlations would include:

The protons of the methyl group on the C=N bond with the imine carbon (C=N).

The protons of the methylene group with the imine carbon (C=N).

The -NH₂ protons with the imine carbon (C=N).

NOESY/ROESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to determine the spatial proximity of protons. ruc.dkdiva-portal.org These techniques are particularly powerful for distinguishing between the E and Z isomers by detecting through-space correlations between the -NH₂ protons and the protons of either the methyl or ethyl group on the C=N carbon. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides essential information about the functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification (C=N, N-H)

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.

N-H Stretching: The -NH₂ group is expected to show two distinct absorption bands in the region of 3300–3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorption bands for the stretching vibrations of the C-H bonds in the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=N Stretching: A key diagnostic band for hydrazones is the C=N stretching vibration. This absorption typically appears in the range of 1590–1650 cm⁻¹. mdpi.comresearchgate.net For simple alkyl hydrazones, this band is often observed around 1610-1620 cm⁻¹. rsc.org

N-H Bending: The scissoring vibration of the -NH₂ group typically results in an absorption band in the 1580–1650 cm⁻¹ region, which may sometimes overlap with the C=N stretching band.

N-N Stretching: The stretching of the N-N single bond gives rise to an absorption band that is often weak but can be found in the 1000-1200 cm⁻¹ range. rsc.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 2975 |

| C=N | Stretch | 1590 - 1650 |

| N-H | Bend (Scissoring) | 1580 - 1650 |

| N-N | Stretch | 1000 - 1200 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

The C=N double bond, being a relatively polarizable bond, is expected to show a strong and distinct signal in the Raman spectrum, confirming the band assignment from the IR spectrum. nih.govrsc.orgnih.gov Similarly, the N-N single bond stretch and various C-C stretching and C-H bending modes within the alkyl framework will be Raman active, providing a complete vibrational fingerprint that aids in the structural confirmation of this compound. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). For this compound (C₄H₁₀N₂), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The theoretical monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). This high-resolution data allows for the unambiguous assignment of the chemical formula, a critical step in the identification of the compound. nih.gov

Table 1: Theoretical Mass Calculation for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 4 | 48.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total | | | | 86.084398 |

This interactive table details the calculation of the exact monoisotopic mass of this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry that provide complementary information about a molecule's structure and stability.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and often fragment in a reproducible manner. flinders.edu.auresearchgate.net The molecular ion (M⁺) peak for this compound would be observed at m/z 86. The fragmentation pattern is highly characteristic and provides a "fingerprint" that can be used for structural elucidation. Expected fragmentation pathways for this compound would involve the cleavage of C-C and C-N bonds. Common fragments would likely include the loss of methyl (•CH₃) and ethyl (•C₂H₅) radicals from the butyl group, leading to significant peaks in the spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govresearchgate.net For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 87 ([C₄H₁₀N₂ + H]⁺). This technique is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural details, often revealing different fragmentation pathways than those observed under EI conditions. researchgate.net

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure for the parent this compound is not widely reported, analysis of its derivatives provides significant insight into the compound's expected structural characteristics.

Single Crystal X-ray Analysis for Molecular Conformation and Crystal Packing

Table 2: Crystallographic Data for this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature |

|---|---|---|---|---|

| 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine nih.gov | C₁₀H₁₃N₃O₂ | Monoclinic | P2₁/c | Nearly coplanar molecule |

| 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine researchgate.net | C₈H₁₁ClN₄ | Triclinic | Pī | Two independent molecules in asymmetric unit |

This interactive table summarizes key crystallographic findings for several derivatives, illustrating common structural motifs.

Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonds play a critical role in defining the crystal structures of hydrazones. In the crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide, molecules are linked by N—H⋯O, N—H⋯S, and O—H⋯S hydrogen bonds, which collectively form a complex three-dimensional network. researchgate.net In the case of 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine, the two independent molecules are linked into dimers by pairs of N—H⋯N hydrogen bonds, creating a distinct R²₂(8) ring motif. researchgate.net An intramolecular N—H⋯O hydrogen bond is observed in 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, which helps to stabilize its near-planar molecular configuration. nih.gov These networks are fundamental to the stability and physical properties of the crystalline material.

Analysis of Torsion Angles and Planarity Deviations

Detailed analysis of torsion angles provides quantitative information about the conformation of the molecule and deviations from ideal planarity. In the structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide, the molecule is notably non-planar, with a bridging C—C—C=N torsion angle of -101.3 (2)°. researchgate.net The dihedral angle between the thiosemicarbazone fragment and the aromatic ring in this molecule is 50.31 (8)°. researchgate.net In contrast, the molecule of 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine is described as roughly planar, with the largest deviation from the mean plane being only -0.120 (2) Å for an oxygen atom of the nitro group. nih.gov For 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine, the dihedral angles between the pyridazine (B1198779) ring and the butyl side chain are 4.5 (2)° and 11.98 (16)° for the two independent molecules, indicating slight conformational differences. researchgate.net These values are crucial for understanding the molecule's flexibility and preferred spatial arrangement.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods are instrumental in understanding the geometry, electronic structure, and spectroscopic characteristics of butan-2-ylidenehydrazine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like this compound, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds within the molecule.

Basis Set Selection and Functional Comparison (e.g., B3LYP, LanL2DZ, 6-311G)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and well-regarded functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT.

The basis set is a set of mathematical functions used to represent the electronic wavefunctions. The selection of a basis set is a compromise between accuracy and computational cost. Some commonly used basis sets for a molecule of this size would include:

6-311G : A Pople-style basis set that provides a good balance of accuracy and computational efficiency for many organic molecules.

LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) : A basis set that is particularly useful if the molecule were to be studied in the context of metal complexes, as it includes effective core potentials for heavier atoms.

A comparative study using different functionals and basis sets would be essential to validate the computational results and ensure their reliability.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For this compound, the analysis of its frontier molecular orbitals would provide insights into its potential role in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and based on typical values for similar hydrazone compounds, as specific published data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These predicted spectra can be used to assign the vibrational modes of the experimentally obtained spectra.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These predictions are valuable for confirming the structure of the molecule and for the interpretation of experimental NMR data. For this compound, ¹H and ¹³C NMR chemical shifts would be of particular interest. Experimental studies have noted the presence of conformational and geometric isomers in the ¹H NMR spectra of this compound derivatives, a phenomenon that theoretical calculations could help to unravel.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its behavior over time.

Conformational Analysis and Dynamic Behavior

This compound has several rotatable bonds, leading to the possibility of multiple conformers. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify different stable conformations and the energy barriers between them. This is particularly relevant as experimental evidence suggests the presence of conformational and geometric isomers for derivatives of this compound. MD simulations would provide a deeper understanding of the flexibility of the molecule and the relative populations of different conformers at various temperatures.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and reactivity of a compound. nih.gov Computational studies, often employing a combination of implicit and explicit solvent models, are crucial for understanding these effects. For derivatives of this compound, such as (E)-2-(butan-2-ylidene)hydrazinecarbothioamide, quantum mechanics calculations have been performed to understand solvent-induced effects. jksus.org

DFT calculations, for instance, have utilized the Gauge-Independent Atomic Orbital (GIAO) approach and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to study the impact of solvents like Dimethyl sulfoxide (B87167) (DMSO). jksus.org These studies compare calculated NMR spectra in the gaseous phase versus in a solvent, revealing shifts in chemical signals that indicate changes in the electronic environment of the molecule. jksus.org The choice of solvent is critical, as polar solvents can stabilize polar ground or excited states differently, leading to shifts in spectral absorption (solvatochromism). ucsb.edu While explicit solvent effects for this compound itself are not extensively detailed in the provided literature, studies on analogous systems show that specific interactions, like hydrogen bonding with solvent molecules, are key to accurately predicting molecular behavior. rsc.org For example, in protic solvents like water, it is often necessary to include at least one explicit solvent molecule near polar groups to obtain accurate results. rsc.org

Table 1: Theoretical Models Used to Study Solvent Effects on this compound Derivatives

| Computational Method | Solvent Model | Solvent Studied | Property Investigated | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | IEFPCM | DMSO | NMR Chemical Shifts | jksus.org |

| Correlated Wavefunction Methods | COSMO | Acetone, DMSO, Water | Electronic Transition Energies | rsc.org |

Intermolecular Interaction Analysis

Non-covalent interactions are fundamental to understanding the structure and function of molecules in chemical and biological systems. repec.orglibretexts.orgrsc.org These interactions, though weaker than covalent bonds, collectively play a dominant role in molecular recognition, crystal packing, and the stability of ligand-protein complexes. mdpi.commdpi.com

Hydrogen Bonding Thermodynamics and Kinetics

Hydrogen bonds are among the strongest non-covalent interactions and are critical in determining the structure of molecules. mdpi.com The thermodynamics of hydrogen bond formation can be studied through computational and experimental methods to determine the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the process. basicmedicalkey.comnih.govnih.gov

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces such as π-stacking, dipole-dipole, and van der Waals interactions contribute to molecular assembly and binding. libretexts.org While this compound itself lacks an aromatic ring for classical π-stacking, its derivatives often incorporate phenyl or other aryl groups where these interactions become significant. repec.orgnih.gov

π-stacking interactions play a crucial role in stabilizing transition states and controlling stereoselectivity in certain reactions involving aromatic derivatives. nih.gov In the context of protein-ligand binding, CH–π interactions between a ligand and aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine are also energetically significant. rsc.org Molecular Electrostatic Potential (MEP) maps calculated for this compound derivatives show the distribution of electron density, identifying positive regions around hydrogen atoms and negative regions around electronegative atoms like sulfur or oxygen, which guide electrostatic interactions. jksus.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of ligands to protein targets. nih.gov

Interaction Analysis with Target Proteins

Molecular docking studies have been performed on various derivatives of this compound to explore their potential as antimicrobial or enzyme-inhibiting agents. repec.org For example, Butan-2-ylidene benzohydrazides have been docked against the DNA gyrase of Staphylococcus aureus. researchgate.net These studies revealed significant binding affinities, with interactions primarily driven by hydrogen bonds and hydrophobic interactions within the active site of the target protein. repec.org

Similarly, metal complexes of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide were docked against nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase and myeloperoxidase (MPO). jksus.orgjksus.org The analysis of these docked complexes identified key intermolecular interactions, such as hydrogen bonds between the ligand and amino acid residues like GLN92 and THR199 in target enzymes, which are crucial for the stability of the complex. mdpi.com The binding energy contributions from electrostatics and dispersion forces are often found to be the decisive factors for complex stability. mdpi.com

Table 2: Summary of Molecular Docking Interaction Analysis for this compound Derivatives

| Ligand Derivative | Protein Target | Key Interacting Residues (Example) | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Butan-2-ylidene benzohydrazides | DNA gyrase | Not specified | Hydrogen bonding, Hydrophobic | repec.orgresearchgate.net |

| (E)-2-(butan-2-ylidene)hydrazinecarbothioamide complexes | NADPH Oxidase, Myeloperoxidase | Not specified | Not specified | jksus.orgjksus.org |

| Topiramate (analogous sulfonamide) | Carbonic Anhydrase I | GLN92, HIS64, THR199 | Hydrogen bonding | mdpi.com |

| Terphenyl-based mimetics | Bcl-2 family proteins (e.g., Bcl-XL) | Not specified | Hydrophobic, Hydrogen bonding | nih.gov |

Ligand-Protein Binding Mode Predictions

Predicting the correct binding mode, or "pose," of a ligand within a protein's active site is a primary goal of molecular docking. nih.govvu.nl For derivatives of this compound, docking simulations have successfully predicted binding modes and calculated the associated binding affinities or docking scores. repec.org For instance, certain Butan-2-ylidene benzohydrazides were identified as having the highest docking scores, indicating a strong predicted binding affinity for their target protein. repec.org

These predictions are crucial for structure-based drug design, as the predicted pose reveals the specific interactions that stabilize the ligand-protein complex. chemrxiv.org The accuracy of these predictions can be benchmarked against experimental data, such as X-ray crystallography, where available. escholarship.org For challenging targets with flexible binding sites, methods that incorporate multiple binding modes or employ molecular dynamics simulations following docking can improve the accuracy of binding affinity predictions. nih.govvu.nl The ultimate aim is to use these predictions to design novel compounds with enhanced affinity and selectivity for their biological targets. nih.govsemanticscholar.org

Advanced Applications in Chemical Science

Role in Material Science and Engineering

Hydrazone derivatives have emerged as valuable components in the development of advanced materials, particularly in the fields of optoelectronics and polymer chemistry.

Development of Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

Hydrazone derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). Molecular materials with π-conjugated donor-acceptor structures, a common feature of many hydrazone derivatives, have received significant attention for their use in organic photovoltaic materials and as the emissive component of OLEDs researchgate.net.

In the realm of solar energy, hydrazone-based dyes have been synthesized and evaluated as sensitizers for DSSCs sumdu.edu.uascilit.com. These organic dyes can be cost-effective and efficient alternatives to traditional ruthenium-based sensitizers. For instance, a series of N,N-diphenyl-hydrazone dyes have been used as efficient sensitizers in DSSCs, achieving notable conversion efficiencies researchgate.net. Similarly, metal-free hydrazone-based dyes have demonstrated promising solid-state device conversion efficiencies researchgate.net. Researchers have also synthesized and studied various hydrazone dyes, demonstrating their potential as better sensitizers for DSSCs due to their favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels researchgate.net. The general mechanism in a DSSC involves the dye absorbing light, leading to electron injection into the semiconductor's conduction band, which ultimately generates an electric current.

Hydrazone derivatives have also been investigated for their potential in perovskite solar cells (PSCs). An organic dye containing a hydrazone structure was used as an additive to prepare high-quality perovskite films, acting as a defect passivator and leading to improved power conversion efficiency and stability of the solar cells rsc.org.

Applications in Polymer Chemistry as Initiators

Hydrazones can function as initiators in the polymerization of vinyl monomers. This process can be conducted in the substantial absence of a peroxide, offering an alternative initiation method google.com. The polymerization can proceed in various systems, including mass, solution, emulsion, or suspension google.com.

Hydrazone initiators exhibit selectivity with respect to the structure of the monomers they will readily polymerize at ambient temperatures google.com. This selectivity allows for the design of multi-step polymerization processes to create polymers with specific architectures, such as interconnecting networks or graft copolymers google.com. One approach involves first polymerizing a hydrazone-insensitive vinyl monomer in the presence of a hydrazone to create a hydrazone-containing polymer. This polymer can then be used to initiate the polymerization of a hydrazone-sensitive monomer in a subsequent step google.com.

Analytical Chemistry Methodologies

The unique chemical properties of hydrazones make them highly suitable for various applications in analytical chemistry, particularly in the development of sensors and as reagents for spectroscopic analysis.

Chemosensors and pH-Sensors for Chemical Detection

Hydrazone-based compounds have been extensively designed and synthesized as fluorescent and colorimetric chemosensors for the detection of metal ions and anions researchgate.netopenresearchlibrary.org. The ease of their synthesis and their unique structural characteristics contribute to their widespread use in this field researchgate.netopenresearchlibrary.org. These sensors often incorporate a fluorophore or an aromatic structure combined with the hydrazone functional group researchgate.net. The detection mechanism can involve processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), where interaction with an analyte alters the fluorescence or color of the compound researchgate.net. For example, a novel hydrazide–hydrazone-based molecule has been designed as a fluorescence turn-on chemosensor for iron(III) and a colorimetric sensor for copper(II) rsc.org. Similarly, quinoline-based hydrazone derivatives have been shown to act as optical chemosensors for biocides like tributyltin (TBT), exhibiting a color change and fluorescence upon interaction mdpi.com.

Hydrazone derivatives also serve as effective pH sensors. Their chromophore/fluorophore moiety can exist in different tautomeric forms depending on the pH, leading to a change in color or fluorescence mdpi.com. An amphiphilic pyridinoyl-hydrazone probe, for instance, has been designed for both colorimetric and fluorescence pH sensing. This compound demonstrates excellent solubility in water and its pyridinoyl-hydrazone part acts as the pH-sensitive component mdpi.comunina.it. The stability of the hydrazone linkage itself is pH-dependent, a property that is also exploited in drug delivery systems nih.gov.

Reagents for Spectroscopic Determination of Metal Ions, Anions, and Organic Molecules

Hydrazones are widely used as chromogenic reagents for the spectrophotometric determination of metal ions researchgate.netiiardjournals.org. They form colored complexes with a variety of metal ions, including copper(II), nickel(II), iron(II), and cadmium(II), allowing for their quantitative analysis researchgate.net. The azomethine nitrogen atom in the hydrazone structure is responsible for their reactivity with transition metal ions to form these colored complexes researchgate.net.

The application of hydrazones in spectrophotometry is advantageous due to their ability to form stable, highly colored compounds with metal ions researchgate.net. Various hydrazone derivatives have been synthesized and employed for the determination of different metal ions, with established conditions for parameters like maximum wavelength (λmax), pH, and molar absorptivity researchgate.net. For instance, a novel hydrazone chromophore sensor has been developed for the metallochromic determination of cadmium ions, showing a distinct absorption band upon complexation mdpi.com. These methods offer a simple, cost-effective, and sensitive approach for the analysis of metal ions in various samples sciencescholar.us.

Organic Synthesis and Catalyst Development

Hydrazines and their derivatives are a crucial class of compounds with extensive utility in organic synthesis nih.gov. Hydrazones, as derivatives of hydrazines, serve as important intermediates and building blocks for the synthesis of a wide range of heterocyclic compounds nih.govwikipedia.org. They are reactants in well-known reactions such as the Wolff–Kishner reduction, Shapiro reaction, and Bamford–Stevens reaction wikipedia.org.

The synthesis of hydrazones is typically achieved through the acid-catalyzed condensation of hydrazines with aldehydes or ketones researchgate.netwikipedia.org. Recent research has focused on developing more efficient and environmentally friendly synthetic methods, such as using magnesium oxide nanoparticles as a heterogeneous catalyst under solvent-free and ultrasonic conditions researchgate.net. Cerium(III) chloride has also been employed as a catalyst for the synthesis of hydrazones from aromatic aldehydes and ketones mdpi.com.

Intermediates for Complex Organic Molecules and New Materials

Butan-2-ylidenehydrazine, as a hydrazone, serves as a versatile intermediate in the synthesis of more complex organic molecules. The reactivity of its C=N double bond and the nucleophilicity of the hydrazine (B178648) moiety make it a valuable building block in various condensation reactions. These reactions are fundamental in constructing larger, more intricate molecular architectures.

The formation of Schiff bases from hydrazones is a key application. For instance, the condensation reaction of a substituted hydrazine with butan-2-one results in derivatives like 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine. nih.gov Such reactions demonstrate the utility of the this compound scaffold in creating molecules with specific structural and electronic properties, which are precursors for various functional materials. The chemistry of these Schiff bases is significant due to their role in the development of proteins and enzymes. nih.gov

The structural framework of this compound is integral to synthesizing heterocyclic compounds, which are core components in many pharmaceuticals and advanced materials. The nitrogen atoms and the reactive double bond facilitate cyclization reactions, leading to the formation of stable ring systems. These heterocyclic systems are often designed to have specific recognition abilities, making them suitable for applications in supramolecular chemistry and materials science.

Ligands in Coordination Chemistry for Catalytic Systems

The this compound structure is a key component in the design of ligands for coordination chemistry. Derivatives, such as 2-(butan-2-ylidene) hydrazinecarbothioamide (also known as 2-butanone thiosemicarbazone), function as efficient chelating agents due to their flexible donor ability. nih.govresearchgate.net These ligands contain multiple heteroatoms like nitrogen and, in derivatives, sulfur or oxygen, which can coordinate with metal ions to form stable complexes.

Research has demonstrated the synthesis of mixed ligand-metal complexes using this compound derivatives with various transition metals, including Copper (Cu), Cobalt (Co), and Zinc (Zn). nih.govresearchgate.net The coordination typically involves the nitrogen and sulfur atoms of the thiosemicarbazone moiety, creating a stable chelate ring. Co-ligands such as pyridine, bipyridine, and 2-picoline are often incorporated to modify the coordination sphere and the electronic properties of the resulting complex. nih.govresearchgate.net

The characterization of these complexes is performed using a range of spectroscopic and analytical techniques, as detailed in the table below.

| Analytical Technique | Purpose of Characterization |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the complex. |

| ¹H-NMR Spectroscopy | Elucidates the structure of the ligand and how it changes upon coordination to the metal. |

| FT-IR Spectroscopy | Identifies the vibrational frequencies of functional groups (e.g., C=N, N-N, C=S) and confirms coordination through shifts in these frequencies. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps determine its geometry. |

| Molar Conductance | Measures the electrolytic nature of the complexes in solution, indicating whether ligands are inside or outside the coordination sphere. researchgate.net |

These coordination complexes are of significant interest for their potential in catalytic systems. The central metal ion, activated by the specific ligand environment, can serve as a catalytic center for various organic transformations. The ability to tune the steric and electronic properties of the complex by modifying the this compound-based ligand or the co-ligands allows for the rational design of catalysts with specific activities and selectivities.

Corrosion Inhibition Studies

Hydrazine derivatives, including structures related to this compound, have been identified as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The effectiveness of these inhibitors is dependent on their concentration, the temperature, and the specific chemical structure. Studies on analogous hydrazine derivatives provide insight into the expected performance.

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) |

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) | C38 Steel | 1M HCl | 1 mM | > 93% nih.gov |

| 1-phenyl-2-(1-phenylethylidene) hydrazine (PPEH) | Mild Steel | 1.0 M HCl | 0.005 M | 83.8% icrc.ac.iricrc.ac.ir |

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | Mild Steel | 1.0 M HCl | 0.005 M | 95.1% icrc.ac.iricrc.ac.ir |

| Fatty Hydrazide Derivatives | Mild Steel | Acidic Media | - | > 95% mdpi.com |

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. icrc.ac.irresearchgate.net The protective film acts as a physical barrier, increasing the charge transfer resistance and reducing the rate of corrosive attack. nih.gov

Dynamic Combinatorial Chemistry

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of new molecules and materials, operating under thermodynamic control. wikipedia.org This approach utilizes reversible reactions to generate a library of interconverting compounds, known as a Dynamic Combinatorial Library (DCL). wikipedia.org The composition of the library is in equilibrium, and the distribution of its members is dictated by their relative thermodynamic stabilities. wikipedia.org

The hydrazone functional group, which is the defining feature of this compound, is one of the most successful reversible covalent linkages used in DCC. kiku.dk The formation and hydrolysis of the hydrazone C=N bond are reversible, typically under acidic conditions. This allows for the constant exchange of building blocks within the DCL.

When a DCL is introduced to a target molecule or "template" (such as a protein or a nucleic acid), the equilibrium of the library shifts. wikipedia.org Library members that bind effectively to the template are stabilized, leading to their amplification within the mixture. wikipedia.org This allows for the identification and isolation of the best-fitting molecule for a given target without the need to synthesize and screen each compound individually.

This compound and its derivatives are therefore ideal building blocks for constructing DCLs. By reacting this compound with a variety of aldehydes or ketones, a diverse library of hydrazones can be generated in a single pot. This methodology has been applied to discover selective hosts in supramolecular chemistry, identify ligands for biological receptors, and develop new smart materials. wikipedia.orgkiku.dknih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of butan-2-ylidenehydrazine involves a condensation reaction between butan-2-one and hydrazine (B178648). While effective, future research is geared towards developing more environmentally benign and efficient synthetic protocols. The principles of green chemistry are paramount in this endeavor, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.

Emerging trends in the synthesis of related hydrazine derivatives that could be applied to this compound include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of hydrazides. Applying microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process.

Ultrasound-Mediated Synthesis: Sonication is another green chemistry tool that can enhance reaction rates and yields. Its application in the synthesis of this compound could provide a milder alternative to conventional heating.

Solvent-Free Grinding Techniques: Mechanochemistry, such as grinding reactants together, offers a solvent-free synthetic route, reducing the environmental impact of volatile organic compounds. This approach has been successful in the synthesis of various hydrazide derivatives.

Catalytic Approaches: The use of reusable and non-toxic catalysts, such as L-proline, can promote cleaner reactions under mild conditions. Investigating organocatalysts for the synthesis of this compound is a promising research avenue.

A comparison of conventional and potential green synthetic methods for hydrazone synthesis is presented in the table below.

| Parameter | Conventional Method | Green Method (e.g., Microwave) | Potential Advantage of Green Method |

| Reaction Time | Hours | Seconds to Minutes | Significant time and energy savings |

| Solvent Usage | Often requires organic solvents | Can be solvent-free or use greener solvents | Reduced environmental pollution |

| Energy Consumption | High | Low | Lower operational costs |

| Product Yield | Variable | Often higher | Improved process efficiency |

| Byproduct Formation | Can be significant | Often reduced | Cleaner reaction profiles |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely centered around its C=N double bond and the lone pair of electrons on the nitrogen atoms. Future research will likely focus on uncovering novel reaction pathways and expanding its synthetic utility.

Potential areas for exploration include:

Cycloaddition Reactions: The imine functionality of this compound makes it a candidate for various cycloaddition reactions, leading to the formation of heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals.

Reactions with Novel Electrophiles and Nucleophiles: Investigating the reactivity of this compound with a wider range of electrophiles and nucleophiles could lead to the synthesis of novel derivatives with interesting properties.

Metal-Catalyzed Cross-Coupling Reactions: The development of methods to functionalize the this compound scaffold through metal-catalyzed cross-coupling reactions would significantly broaden its synthetic applications.

Photochemical Reactions: Exploring the photochemical reactivity of this compound could unveil new transformations and provide access to unique molecular architectures.

The reactivity of hydrazine derivatives is known to be influenced by the nature of the substituents. Systematic studies on the effect of different substituents on the this compound core will be crucial in understanding and predicting its reactivity.

Advanced Spectroscopic Probes and Imaging Techniques

A thorough understanding of the structure and dynamics of this compound is essential for its development and application. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights.

Future research in this area could involve:

Multi-dimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations, which is particularly useful for more complex derivatives of this compound.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound and its derivatives would provide definitive information about their three-dimensional structure in the solid state. This is crucial for understanding intermolecular interactions and packing arrangements.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide precise molecular weight determination, aiding in the confirmation of elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and elucidate structural features.

Vibrational Spectroscopy: In-depth analysis of IR and Raman spectra, potentially coupled with computational methods, can provide detailed information about molecular vibrations and functional groups.

The table below summarizes key spectroscopic data for a related hydrazone, 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine, which can serve as a reference for future studies on this compound.

| Spectroscopic Technique | Key Findings for 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine |

| X-ray Diffraction | Monoclinic crystal system, nearly coplanar structure, presence of intramolecular N—H⋯O hydrogen bonding. |

| Refinement Data | R[F^2^ > 2σ(F^2^)] = 0.047, wR(F^2^) = 0.159. |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate discovery and provide a deeper understanding of its properties.

Future research directions include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict molecular geometries, vibrational frequencies, and electronic properties of this compound and its derivatives. These theoretical results can be compared with experimental data from spectroscopy to validate the computational models.

Reaction Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways, calculate activation energies, and identify transition states for various reactions of this compound. This can guide the design of new experiments and the optimization of reaction conditions.

Prediction of Spectroscopic Properties: Computational methods can be used to simulate NMR, IR, and UV-Vis spectra, aiding in the interpretation of experimental data and the structural elucidation of new compounds.

Molecular Docking Studies: If this compound or its derivatives are investigated for biological activity, molecular docking simulations can be used to predict their binding modes with target proteins or enzymes.

Development of Novel Materials with Tailored Properties

The structural features of this compound, particularly its ability to act as a ligand through its nitrogen atoms, make it a promising building block for the development of new materials.

Emerging trends in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of this compound as a ligand to coordinate with metal ions could lead to the formation of novel coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Schiff Base-Derived Polymers: Polymerization of this compound or its derivatives could yield polymers with interesting thermal, optical, or electronic properties.

Corrosion Inhibitors: Hydrazone derivatives have been investigated as corrosion inhibitors for various metals. The potential of this compound in this application warrants further investigation.

Sensors: The imine group and nitrogen atoms of this compound can potentially interact with specific analytes, making it a candidate for the development of chemical sensors.

The synthesis of mixed ligand-metal complexes with related Schiff bases has shown promising biological activity, suggesting that this compound-based metal complexes could also be explored for such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.